molecular formula C23H28N4O2 B5091575 (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol

Cat. No.: B5091575
M. Wt: 392.5 g/mol
InChI Key: WIPNHQXZXLKPBQ-NHCUHLMSSA-N
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Description

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a pyridine-substituted piperazine. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenols and aldehydes.

    Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other cyclization methods.

    Pyridine-Substituted Piperazine: This part of the molecule can be synthesized by reacting piperazine with pyridine derivatives.

    Final Coupling: The final step involves coupling the benzofuran moiety with the piperidine and piperazine rings under specific conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions could target the piperidine or piperazine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a therapeutic agent, given the presence of pharmacophoric groups like benzofuran and piperazine.

Medicine

In medicine, compounds with similar structures are often explored for their potential as drugs targeting neurological or psychiatric disorders.

Industry

Industrially, it could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and benzofuran moieties might interact with neurotransmitter receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
  • (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-amine
  • (3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which may confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

(3R,4R)-1-(1-benzofuran-2-ylmethyl)-4-(4-pyridin-2-ylpiperazin-1-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c28-21-17-25(16-19-15-18-5-1-2-6-22(18)29-19)10-8-20(21)26-11-13-27(14-12-26)23-7-3-4-9-24-23/h1-7,9,15,20-21,28H,8,10-14,16-17H2/t20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPNHQXZXLKPBQ-NHCUHLMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N2CCN(CC2)C3=CC=CC=N3)O)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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